

# Cross-Validation of ONO-7475 (Tamnorzatinib) Activity in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ONO-RS-347 |           |
| Cat. No.:            | B164810    | Get Quote |

### A Comparative Guide for Researchers

Initial searches for "ONO-RS-347" did not yield substantial data regarding its activity in cancer models. Available information primarily points to its role as a leukotriene C4 and D4 antagonist with potential applications in hypersensitivity diseases rather than oncology. However, a significant body of research exists for another ONO Pharmaceutical compound, ONO-7475 (Tamnorzatinib), a potent and selective AXL/Mer tyrosine kinase inhibitor. This guide will therefore focus on the cross-validation of ONO-7475's activity in various cancer models, providing a comparative analysis of its performance and the supporting experimental data.

ONO-7475 has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other targeted agents, in preclinical models of non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This guide will objectively present the available data to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

## Data Presentation In Vitro Activity of ONO-7475



| Target                   | Assay Type     | IC50 (nM) | Reference |
|--------------------------|----------------|-----------|-----------|
| AXL                      | Cell-free      | 0.7       | [1][2]    |
| Mer                      | Cell-free      | 1.0       | [1][2]    |
| FLT3                     | Cell-free      | 147       | [1]       |
| Recombinant Human<br>AXL | Off-chip MSA   | 0.414     | [3]       |
| Recombinant Human<br>AXL | ACD cell-based | 0.7       | [3]       |

## In Vivo Efficacy of ONO-7475 in Xenograft Models



| Cancer<br>Model | Xenograft<br>Type                   | Treatment                 | Dosing                                                                                                               | Key<br>Findings                                                                                  | Reference |
|-----------------|-------------------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| NSCLC           | Cell Line-<br>Derived (PC-<br>9KGR) | ONO-7475 +<br>Osimertinib | ONO-7475:<br>10 mg/kg<br>(oral gavage,<br>daily);<br>Osimertinib: 5<br>mg/kg (oral<br>gavage,<br>daily)              | Combination markedly regressed tumors and delayed regrowth compared to either agent alone.[4][5] | [4][5]    |
| NSCLC           | Cell Line-<br>Derived (PC-<br>9)    | ONO-7475 +<br>Osimertinib | ONO-7475:<br>10 mg/kg<br>(oral gavage,<br>daily);<br>Osimertinib: 5<br>mg/kg (oral<br>gavage,<br>daily)              | Combination<br>therapy<br>delayed<br>tumor<br>regrowth.[4]                                       | [4]       |
| AML             | Cell Line-<br>Derived<br>(MOLM13)   | ONO-7475                  | 6 mg/kg, 20<br>mg/kg (oral<br>gavage)                                                                                | Prolonged mouse survival and suppressed AML cell infiltration in the liver.[1]                   | [1]       |
| AML             | Cell Line-<br>Derived<br>(MOLM13)   | ONO-7475 +<br>Venetoclax  | ONO-7475:<br>10 mg/kg<br>(oral gavage,<br>5 days/week);<br>Venetoclax:<br>100 mg/kg<br>(oral gavage,<br>5 days/week) | Combination significantly extended survival compared to monotherapy (Median survival: Combo >30  | [6]       |



|     |                              |                          |                                                                                                                      | days vs. ONO-7475 alone 23 days, Venetoclax alone 18 days, Vehicle 16 days).[6]                       |     |
|-----|------------------------------|--------------------------|----------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|-----|
| AML | Patient-<br>Derived<br>(PDX) | ONO-7475 +<br>Venetoclax | ONO-7475:<br>10 mg/kg<br>(oral gavage,<br>5 days/week);<br>Venetoclax:<br>100 mg/kg<br>(oral gavage,<br>5 days/week) | Combination was more potent in reducing leukemic burden and prolonging survival than monotherapy. [6] | [6] |

## **Experimental Protocols**In Vitro Cell Viability and Apoptosis Assays

### Cell Lines:

- NSCLC: PC-9, HCC4011 (high AXL expression), HCC827 (low AXL expression), PC-9KGR, H1975, HCC4006, H3255.[3]
- AML: MOLM13, MV4;11 (FLT3-ITD), OCI-AML3 (FLT3-WT).[1]

### Methodology:

- Cells were incubated with varying concentrations of ONO-7475, either alone or in combination with other inhibitors (e.g., osimertinib, dacomitinib, venetoclax), for specified durations (e.g., 48 or 72 hours).[1][4]
- Cell viability was assessed using standard methods such as MTT assays.[4]



- Apoptosis was measured by flow cytometry to quantify the percentage of apoptotic cells.[1]
- For long-term studies, cells were treated continuously for up to 15 days, with the drug replenished every 72 hours, followed by crystal violet staining to assess cell viability.[7]

## **Western Blot Analysis**

Objective: To determine the effect of ONO-7475 on key signaling proteins.

### Methodology:

- NSCLC or AML cells were treated with ONO-7475, with or without a combination agent, for a specified time (e.g., 4 or 48 hours).[2]
- Cells were lysed, and protein extracts were subjected to SDS-PAGE.[4]
- Proteins were transferred to a membrane and probed with primary antibodies against phosphorylated and total AXL, AKT, p70S6K, and cleaved PARP.[2][3][4]
- Protein bands were visualized using appropriate secondary antibodies and a detection system.[4]

## In Vivo Xenograft Studies

#### **Animal Models:**

Immunocompromised mice (e.g., NSG mice) were used for tumor cell engraftment.[1][6]

#### Methodology:

- Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., PC-9KGR for NSCLC, MOLM13 for AML) were subcutaneously or intravenously injected into mice.[4][6]
- Patient-Derived Xenografts (PDX): Primary tumor cells from AML patients were implanted into mice.[6]
- Once tumors were established, mice were randomized into treatment groups: vehicle control,
   ONO-7475 monotherapy, combination agent monotherapy, and ONO-7475 in combination



with another agent.[4][6]

- Drugs were administered via oral gavage at specified doses and schedules.[4][6]
- Tumor volume was measured regularly, and animal survival was monitored.[4][6]
- For AML models, leukemia burden was also assessed by IVIS imaging (for luciferase-expressing cells) or flow cytometry for human CD45+ cells.[6]

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: ONO-7475 inhibits AXL/Mer signaling, leading to reduced cell survival and increased apoptosis.





Click to download full resolution via product page

Caption: Workflow for assessing ONO-7475 efficacy in an NSCLC xenograft model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill F LT 3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- To cite this document: BenchChem. [Cross-Validation of ONO-7475 (Tamnorzatinib) Activity in Diverse Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164810#cross-validation-of-ono-rs-347-activity-indifferent-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com